molecular formula C28H28N4O7 B2450885 Nortryptoquivaline A CAS No. 60676-56-4

Nortryptoquivaline A

Cat. No.: B2450885
CAS No.: 60676-56-4
M. Wt: 532.5 g/mol
InChI Key: HHNRKSWQUGTUBV-PEYHEJLLSA-N
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Biochemical Analysis

Biochemical Properties

Tryptoquivaline D interacts with various biomolecules in biochemical reactions. It is known to induce nuclear chromatin condensation, a marker of apoptosis, in HCT116 colon and HepG2 liver cancer cells when used at a concentration of 150 µM

Cellular Effects

Tryptoquivaline D has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis in certain cancer cells

Molecular Mechanism

The molecular mechanism of Tryptoquivaline D involves inducing apoptosis in cancer cells It exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tryptoquivaline D involves constructing its complex spiro-oxindole alkaloid core. One approach includes a highly stereoselective aldol reaction catalyzed by a silver (I) and cinchona-derived aminophosphine ligand system . This method forms a highly substituted oxazoline ring, setting the spirocyclic stereocenter for downstream manipulation.

Industrial Production Methods: . The fermentation process is optimized to maximize yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Tryptoquivaline D undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and organometallic compounds.

Major Products: The major products formed from these reactions include various derivatives of Tryptoquivaline D with modified functional groups, which can exhibit different biological activities .

Properties

IUPAC Name

[(1S)-1-[3-[(2S,3'R,3aS,4S)-3-hydroxy-2-methyl-1,2'-dioxospiro[2,3a-dihydroimidazo[1,2-a]indole-4,5'-oxolane]-3'-yl]-4-oxoquinazolin-2-yl]-2-methylpropyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O7/c1-14(2)22(38-16(4)33)23-29-19-11-7-5-9-17(19)25(35)30(23)21-13-28(39-26(21)36)18-10-6-8-12-20(18)31-24(34)15(3)32(37)27(28)31/h5-12,14-15,21-22,27,37H,13H2,1-4H3/t15-,21+,22-,27-,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNRKSWQUGTUBV-PEYHEJLLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C(N1O)C3(CC(C(=O)O3)N4C(=O)C5=CC=CC=C5N=C4C(C(C)C)OC(=O)C)C6=CC=CC=C62
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N2[C@@H](N1O)[C@]3(C[C@H](C(=O)O3)N4C(=O)C5=CC=CC=C5N=C4[C@H](C(C)C)OC(=O)C)C6=CC=CC=C62
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60676-56-4
Record name Nortryptoquivaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NORTRYPTOQUIVALINE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WPL6Q0VLJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the origin of Fumitremorgin D?

A: Fumitremorgin D, also known as Nortryptoquivaline A, was first isolated from the cultured endophytic fungus Aspergillus fumigatus. [] It has also been found in the marine sea fan-derived fungus Neosartorya siamensis. []

Q2: What are the reported biological activities of Fumitremorgin D?

A: Research indicates that Fumitremorgin D exhibits cytotoxic activity against various human cancer cell lines, including colon cancer (HCT116), liver cancer (HepG2), and melanoma (A375). []

Q3: What is the mechanism of action for the cytotoxic activity of Fumitremorgin D?

A: While the exact mechanism of action for Fumitremorgin D's cytotoxic activity is still under investigation, studies suggest that it induces cell death without causing significant DNA damage. This suggests that its mode of action might differ from typical genotoxic anticancer agents. []

Q4: Has Fumitremorgin D been investigated in combination with other anticancer drugs?

A: Yes, a study explored the potential of combining Fumitremorgin D with Doxorubicin in lung cancer cells. Results indicated that Fumitremorgin D enhanced the cytotoxic effects of Doxorubicin, possibly by increasing its intracellular accumulation. []

Q5: Are there any structural analogs of Fumitremorgin D with known biological activity?

A: Yes, Fumitremorgin D shares structural similarities with other tremorgenic metabolites such as tryptoquivaline and nortryptoquivaline. [] These compounds belong to the indole-diterpene alkaloid family and are known to exhibit tremorgenic activity.

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